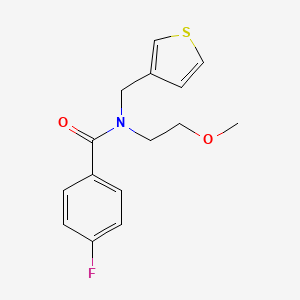![molecular formula C12H15ClN2O5S B2726167 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid CAS No. 1008675-36-2](/img/structure/B2726167.png)
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid” is a chemical compound with the CAS Number: 1008675-36-2 . Its IUPAC name is N-{2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}alanine . The molecular weight of this compound is 334.78 .
Molecular Structure Analysis
The molecular formula of this compound is C12H15ClN2O5S . The InChI code for this compound is 1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and specific rotation are not specified in the available data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Indoles : 2-(chloromethyl)phenyl isocyanides, derived from dehydration of N-[2-(chloromethyl)phenyl]formamides, produce 2-substituted indoles via organolithium reactions. This process includes addition to the isocyano carbon and intramolecular substitution reaction of imidoyl anion intermediates (Kobayashi et al., 2009).
Polarographic Behavior : The polarographic reduction of arylazo pyrazoles, including derivatives, is studied in various solutions, highlighting the behavior of these compounds under different pH conditions (Ravindranath et al., 1983).
Vapor-Liquid Equilibria : Research on the dehydration of 2-propanol using N,N-dimethyl formamide as an extractive distillation agent demonstrates its efficacy in various binary and ternary mixtures (Wu et al., 1988).
Applications in Material Science
Polymerization and Material Synthesis : The formation of 2-(benzylsulfanylthiocarbonylsulfanyl) propanoic acid as a by-product in the synthesis of dithioesters has implications for controlled free radical polymerization in material science (Laschewsky et al., 2007).
Aromatic Polyamides and Polyimides : The use of specific diamines, like 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, for synthesizing polyamides and polyimides shows promising results in terms of solubility, thermal properties, and potential applications in flexible films and high-performance materials (Yang & Lin, 1995).
Catalysis and Chemical Reactions
- Lewis Basic Organocatalysis : Studies show that l-Piperazine-2-carboxylic acid derived N-formamides act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivity for a broad range of substrates (Wang et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and specific measures to take in case of exposure or if feeling unwell .
Eigenschaften
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHRLXGZMYZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726084.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)
![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)
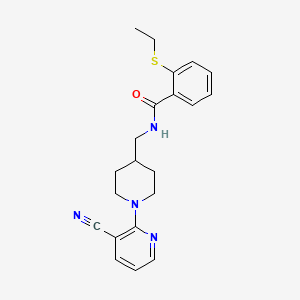
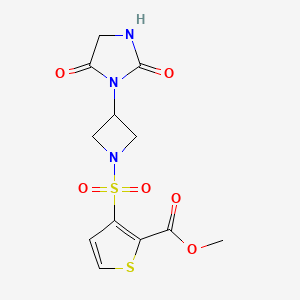

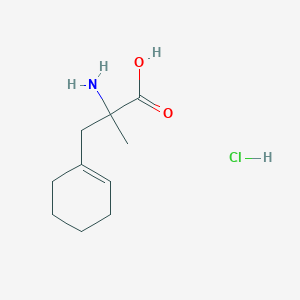
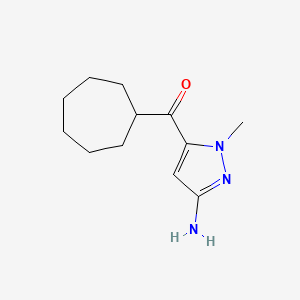
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)

